Tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate is a chemical compound with the molecular formula C13H21N2O3P. It is characterized by its unique structure, which includes a pyridine ring substituted with a dimethylphosphoryl group and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate typically involves the reaction of 4-dimethylphosphorylpyridine-2-carboxaldehyde with tert-butyl carbamate in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under mild conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium cyanoborohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and protein interactions. Its phosphoryl group can mimic biological phosphate groups, making it useful in studying phosphorylation processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used as a reagent in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in different industrial processes.
Mechanism of Action
The mechanism by which tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can act as a mimic of biological phosphate groups, allowing the compound to interfere with phosphorylation pathways. This can lead to the modulation of enzyme activities and cellular processes.
Comparison with Similar Compounds
Tert-butyl N-(4-hydroxycyclohexyl)carbamate
N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide
Tert-butyl (4-methylpyridin-2-yl)carbamate
Uniqueness: Tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate stands out due to its unique dimethylphosphoryl group, which is not commonly found in other similar compounds. This group imparts distinct chemical properties and reactivity, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N2O3P/c1-13(2,3)18-12(16)15-9-10-8-11(6-7-14-10)19(4,5)17/h6-8H,9H2,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOQGGALSUNNDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC(=C1)P(=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N2O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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